molecular formula C11H10BrNO B15327059 3-Bromo-1,4-dimethylquinolin-2(1H)-one

3-Bromo-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B15327059
M. Wt: 252.11 g/mol
InChI Key: ZTFXTKVRXFCONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4-dimethylquinolin-2(1H)-one (CAS 91348-35-5) is a brominated quinolone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in the development of selective inhibitors for bromodomain-containing proteins. Quinolones are a prominent class of heterocycles in drug discovery due to their distinctive structure, which confers a wide range of pharmacological properties. This compound has demonstrated specific research value as a key precursor in the rational design and synthesis of chemical probes targeting Bromodomain-containing protein 7 (BRD7). BRD7 is an epigenetic reader protein implicated in the progression of multiple malignancies, including nasopharyngeal carcinoma, osteosarcoma, and colorectal, breast, ovarian, and prostate cancer. Researchers have utilized this bromoquinolone core to develop ligands that occupy a uniquely accessible binding cleft in BRD7, leading to inhibitors with submicromolar affinity and increased selectivity over the closely related BRD9 bromodomain. This selectivity is critical for validating BRD7's potential as a therapeutic target in disease models. With a molecular formula of C 11 H 10 BrNO and a molecular weight of 252.11 g/mol, this compound should be stored sealed in a dry environment at 2-8°C to maintain stability. As a handling precaution, this compound has associated hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C11H10BrNO/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,1-2H3

InChI Key

ZTFXTKVRXFCONP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=CC=CC=C12)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1,4-dimethylquinolin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Bromo-1,4-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The bromine atom in 3-Bromo-1,4-dimethylquinolin-2(1H)-one can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Bromo-1,4-dimethylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dimethylquinolin-2(1H)-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1,4-Dimethylquinolin-2(1H)-one (1d)
  • Structure : Lacks bromine but shares methyl groups at positions 1 and 4.
  • Properties: Melting point 132–134°C; molecular formula C₁₁H₁₁NO.
  • Key Difference: The absence of bromine reduces molecular weight (173.21 g/mol vs. ~246.11 g/mol for the brominated analogue) and alters electronic properties.
8-Methoxy-1,4-dimethylquinolin-2(1H)-one (1f)
  • Structure : Methoxy group at position 8 instead of bromine.
  • Properties: Melting point 72–74°C; molecular formula C₁₂H₁₃NO₂.
  • Key Difference : Methoxy groups are electron-donating, which may stabilize the aromatic ring and reduce electrophilic substitution compared to bromine. This compound exhibits biological activity as an aromatase inhibitor (IC₅₀ ~100 nM) , suggesting that substituent type and position critically influence target binding.
7,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one (1h)
  • Structure : Two methoxy groups at positions 7 and 6.
  • Properties: Melting point 118–120°C; molecular formula C₁₃H₁₅NO₃.
  • Key Difference: Increased polarity from methoxy groups enhances solubility in polar solvents compared to brominated derivatives. Such compounds are noted for quinone reductase 2 (NQO2) inhibition , highlighting the role of substituent bulk and polarity in enzyme interactions.

Functional Group Modifications

3-Hydroxy-1,4-dimethylquinolin-2(1H)-one (CAS 93476-41-6)
  • Structure : Hydroxyl group at position 3 instead of bromine.
  • Properties: Molecular formula C₁₁H₁₁NO₂.
  • Synthesis routes for this compound involve hydroxylation steps distinct from bromination .
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1823876-48-7)
  • Structure: Bromine at position 5 and a partially saturated dihydroquinolinone ring.
  • Properties: Molecular formula C₁₁H₁₂BrNO; molecular weight 254.12 g/mol.
  • Key Difference : Ring saturation reduces aromaticity, altering electronic properties and conformational flexibility. This may impact pharmacokinetic profiles, such as metabolic stability .

Heterocyclic Analogues

3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8)
  • Structure: Pyridinone core instead of quinolinone.
  • Properties: Molecular formula C₇H₈BrNO.
  • Such differences may influence applications in catalysis or drug design .

Biological Activity

3-Bromo-1,4-dimethylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 238.08 g/mol
  • Structure : The compound features a bromine atom at the 3-position and two methyl groups at the 1 and 4 positions of the quinoline ring.

Biological Activities

Research indicates that quinoline derivatives, including 3-Bromo-1,4-dimethylquinolin-2(1H)-one, exhibit a range of biological activities:

  • Antimicrobial Properties : Quinoline derivatives have shown effectiveness against various bacterial strains. This compound may inhibit bacterial growth through mechanisms involving DNA gyrase and topoisomerase IV inhibition .
  • Anti-inflammatory Effects : The compound has been reported to modulate integrin activity, which is crucial in cell adhesion and migration processes associated with inflammation and cancer metastasis.
  • Anticancer Potential : Studies suggest that similar quinoline compounds can inhibit pathways involved in cancer progression, potentially leading to their use as anticancer agents .

The biological activity of 3-Bromo-1,4-dimethylquinolin-2(1H)-one can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been noted for inhibiting integrins involved in inflammatory diseases. This inhibition can lead to reduced inflammatory responses and tumor progression.
  • DNA Interaction : The compound's structural characteristics allow it to bind to DNA gyrase, disrupting bacterial DNA replication processes .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-1-methylquinolin-2(1H)-oneBromine at C3; methyl group at C1Antimicrobial properties
6-Fluoro-1,4-dimethylquinolin-2(1H)-oneFluorine at C6; dimethyl substitutionAnticancer activity
4-Hydroxyquinoline DerivativesHydroxyl group at C4Antiviral and anti-inflammatory
Quinoline-2-carboxylic AcidCarboxylic acid substituentAntibacterial properties

The unique combination of bromination and dimethyl substitution in 3-Bromo-1,4-dimethylquinolin-2(1H)-one distinguishes it from other derivatives, potentially enhancing its biological activity and specificity towards certain targets.

Case Studies

Several studies have highlighted the biological efficacy of quinoline derivatives:

  • Study on Integrin Inhibition : A study demonstrated that quinoline derivatives could effectively inhibit integrin activity, reducing inflammatory responses in vitro. The results indicated a significant decrease in cell migration associated with inflammation when treated with these compounds.
  • Antibacterial Activity Assessment : In another study focusing on antibacterial properties, compounds similar to 3-Bromo-1,4-dimethylquinolin-2(1H)-one showed robust activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1,4-dimethylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pre-formed 1,4-dimethylquinolin-2(1H)-one scaffold. A common approach is adapting methods used for analogous brominated quinolinones:

  • Step 1 : Start with 1,4-dimethylquinolin-2(1H)-one (prepared via cyclization of substituted aniline derivatives under acidic conditions, as described in 1,4-dimethylquinolinone syntheses ).
  • Step 2 : Brominate at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 50–80°C .
  • Key Variables :
    • Solvent : DMF improves solubility of intermediates .
    • Catalyst : Radical initiators like AIBN may enhance regioselectivity.
    • Yield : ~70–80% under optimized conditions, comparable to bromination of 6-Bromo analogs .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are critical for characterizing 3-Bromo-1,4-dimethylquinolin-2(1H)-one?

Methodological Answer:

  • 1H/13C NMR :
    • Quinolinone Core : Look for downfield shifts for H-3 (δ ~7.8–8.2 ppm) due to bromine’s electron-withdrawing effect .
    • Methyl Groups : Singlets for C1- and C4-methyl groups (δ ~3.2–3.5 ppm) .
  • IR : Strong C=O stretch at ~1660 cm⁻¹ and C-Br at ~550 cm⁻¹ .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve regiochemistry and confirm bromine placement. Data collection at low temperature (100 K) improves resolution .
  • Mass Spectrometry : Molecular ion peak at m/z 255 (C₁₁H₁₀BrNO⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How does the 3-bromo substitution influence biological activity compared to other halogenated analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electrophilicity : Bromine at C-3 increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., kinases or proteases) .
    • Comparative Data :
CompoundPositionAntimicrobial IC₅₀ (µM)Anticancer IC₅₀ (µM)
3-Bromo-1,4-dimethylC3PendingPending
6-Bromo-4,4-dimethylC615.20.28
5-Bromo-3,4-dihydroC58.712.4
Data adapted from studies on similar quinolinones .
  • Experimental Design :
    • Test against bacterial (e.g., S. aureus) and cancer cell lines (e.g., MCF-7).
    • Use molecular docking (e.g., AutoDock Vina) to compare binding modes with 6-Bromo analogs .

Q. How can synthetic routes be optimized to improve regioselectivity and scalability?

Methodological Answer:

  • Regioselectivity :
    • Directing Groups : Introduce temporary substituents (e.g., nitro at C-8) to steer bromination to C-3 .
    • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 10–15% .
  • Scalability :
    • Flow Chemistry : Continuous bromination in microreactors minimizes side products (e.g., di-brominated derivatives) .
    • Catalyst Recycling : Immobilize NBS on silica gel for reuse, reducing costs .

Q. How should researchers address contradictions in reported biological activity data for brominated quinolinones?

Methodological Answer:

  • Data Validation :
    • Reproducibility : Standardize assay protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobials) .
    • Control Compounds : Include positive controls (e.g., doxorubicin for anticancer assays) to calibrate results .
  • Mechanistic Studies :
    • Target Identification : Use pull-down assays with biotinylated 3-Bromo derivatives to identify binding partners .
    • Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. What computational tools are recommended for predicting the reactivity and stability of 3-Bromo-1,4-dimethylquinolin-2(1H)-one?

Methodological Answer:

  • DFT Calculations :
    • Reactivity : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites .
    • Tautomerism : Compare stability of keto-enol forms; bromine at C-3 stabilizes the keto form .
  • Molecular Dynamics (MD) :
    • Simulate interactions with biological targets (e.g., DNA gyrase) using GROMACS to assess binding persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.